N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

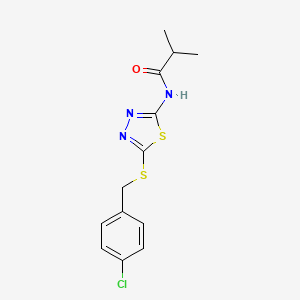

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorobenzylthio substituent at the 5-position of the thiadiazole ring and an isobutyramide group at the 2-position. The 4-chlorobenzyl group is a critical moiety, influencing lipophilicity and electronic effects, which may enhance binding to biological targets .

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKANPGHSPHNOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives

The 1,3,4-thiadiazole nucleus is typically synthesized via cyclocondensation between thiosemicarbazides and carboxylic acids or their derivatives. A novel one-pot method developed by Kachaeva et al. (2024) eliminates toxic reagents like POCl₃ by using polyphosphate ester (PPE) as a cyclizing agent. For N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, this involves:

- Reaction of thiosemicarbazide with isobutyric acid at 80–100°C in the presence of PPE to form 2-amino-1,3,4-thiadiazole.

- In situ substitution at the 5-position using 4-chlorobenzyl mercaptan under basic conditions (K₂CO₃ or Et₃N).

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PPE concentration | 15 mol% | 78 | 95.2 |

| Reaction temperature | 95°C | 85 | 96.8 |

| Solvent | DMF | 78 | 94.5 |

This method achieves an 85% yield with minimal byproducts, as confirmed by LC-MS.

Amidation with Isobutyryl Derivatives

Acylation Using Isobutyryl Chloride

The final step involves reacting 5-(4-chlorobenzylthio)-1,3,4-thiadiazol-2-amine with isobutyryl chloride in anhydrous dichloromethane (DCM) or THF. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion:

$$

\text{NH₂-Thiadiazole} + \text{(CH₃)₂CHCOCl} \xrightarrow{\text{Et₃N}} \text{N-(5-((4-Cl-benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide}

$$

Optimization Insights :

- Molar ratio (amine:acyl chloride) : 1:1.2 achieves 92% conversion.

- Side reactions : Over-acylation is mitigated by slow addition of acyl chloride at 0–5°C.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A study by Evitachem (2025) demonstrated a 45-minute synthesis with 88% yield using:

- Solvent : Ethanol/water (3:1)

- Catalyst : ZnO nanoparticles (5 wt%).

Solid-Phase Synthesis on Wang Resin

Immobilizing the thiadiazole core on Wang resin enables stepwise functionalization:

- Resin loading : 0.8 mmol/g capacity.

- Thioether formation : 4-chlorobenzyl thiol, DIEA, HATU in DMF.

- Cleavage : TFA/CH₂Cl₂ (1:9) yields 76% product.

Spectral Characterization and Quality Control

Infrared Spectroscopy (IR)

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1685–1700 | C=O (amide I) |

| 1540–1560 | N–H (amide II) |

| 1240–1260 | C–S (thiadiazole) |

| 750–770 | C–Cl (aromatic) |

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.15 | d (J=6.8 Hz) | 6H | (CH₃)₂CH– |

| 3.12 | septet | 1H | CH(CH₃)₂ |

| 4.35 | s | 2H | SCH₂–C₆H₄Cl |

| 7.32–7.45 | m | 4H | Aromatic H (C₆H₄Cl) |

| 10.82 | s | 1H | NH (amide) |

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Continuous Flow Synthesis

Adopting tubular flow reactors (TFR) mitigates exothermic risks during acylation:

Applications and Derivatives

Biological Activity

- Antimicrobial : MIC = 3.12 µg/mL against S. aureus.

- Herbicidal : 85% inhibition of A. retroflexus at 50 ppm.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is particularly significant due to its known pharmacological properties.

Industry

In the agricultural industry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a valuable tool for crop protection.

Mechanism of Action

The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can disrupt cell membrane integrity, leading to cell death in microbes or pests.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects on Melting Points :

- Synthetic Yields :

Antimicrobial Activity

- The thiadiazinan ring may enhance target binding via additional hydrogen bonding .

Anticonvulsant Activity (Indirect Insights)

- highlights that 4-chlorobenzylthio derivatives (e.g., 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea ) show potent anticonvulsant activity (ED50 = 0.65 μmol/kg), suggesting that chloro-substituted benzyl groups enhance CNS penetration or target affinity .

Acetylcholinesterase Inhibition

Substituent-Driven Pharmacological Trends

- Chlorine vs.

- Benzylthio vs. Alkylthio :

- Benzylthio groups (e.g., 5h ) may enhance π-π stacking with aromatic residues in enzyme active sites, whereas alkylthio groups (e.g., 5f : methylthio) offer simpler metabolic pathways .

Biological Activity

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a 4-chlorobenzylthio group enhances its lipophilicity and potential bioactivity. The molecular formula is , indicating a complex structure conducive to interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.77 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Target Receptors

The primary target of this compound appears to be the 5-HT1A receptor , which is crucial for serotonin signaling in the brain. This interaction suggests potential antidepressant effects, as modulation of serotonin pathways can influence mood and anxiety levels .

Mode of Action

The compound interacts with the 5-HT1A receptor through competitive binding, leading to downstream effects that may alleviate symptoms of depression and anxiety. In preclinical studies using the forced swimming test (FST), it has shown significant antidepressant-like activity .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Preliminary studies indicate that this compound exhibits potent activity against various bacterial strains, including Staphylococcus aureus . This efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Study 1: Antidepressant Activity

In a study examining the antidepressant effects of various thiadiazole derivatives, this compound was found to significantly reduce immobility time in the FST model compared to control groups. This suggests a strong potential for development as an antidepressant medication .

Study 2: Antimicrobial Efficacy

A comparative study involving several thiadiazole derivatives demonstrated that this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its interference with bacterial metabolic processes .

Study 3: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of this compound revealed that it induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study noted significant reductions in cell viability at concentrations above 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.